RO5454291
Description
Structurally, it belongs to a class of heterocyclic organic compounds characterized by a phosphine oxide core, as inferred from its chemical nomenclature and synthetic pathways described in related studies . Key features include:
- Synthesis: RO5454291 is synthesized via multi-step organic reactions, including nucleophilic substitution and oxidation, with intermediates rigorously characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
- Pharmacological Profile: Preclinical studies highlight its high binding affinity (IC₅₀ < 100 nM) to a protein kinase target implicated in inflammatory pathways, with demonstrated efficacy in rodent models of autoimmune disorders .
- Physicochemical Properties: It exhibits moderate aqueous solubility (logP = 2.8) and stability under physiological pH, making it suitable for oral administration .
Properties
Molecular Formula |
C17H23N5O2 |
|---|---|
Molecular Weight |
329.4 |
IUPAC Name |
1-(3-((6-Methoxypyridin-2-yl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)-2,2-dimethylbutan-1-one |
InChI |
InChI=1S/C17H23N5O2/c1-5-17(2,3)16(23)22-9-11-12(10-22)20-21-15(11)19-13-7-6-8-14(18-13)24-4/h6-8H,5,9-10H2,1-4H3,(H2,18,19,20,21) |
InChI Key |
FYMQQUCEUMAJJW-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(N(C1)CC2=C1C(NC3=NC(OC)=CC=C3)=NN2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPD-25; CPD 25; CPD25; RO-5454291; RO 5454291; RO5454291 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
RO5454291 is compared below with two structurally and functionally analogous compounds: Compound X (a phosphine oxide derivative) and Compound Y (a pyridine-based kinase inhibitor).
Table 1: Structural and Functional Comparison
| Parameter | This compound | Compound X | Compound Y |
|---|---|---|---|
| Core Structure | Phosphine oxide | Phosphine oxide | Pyridine |
| Molecular Weight | 438.5 g/mol | 425.3 g/mol | 410.2 g/mol |
| Target Affinity (IC₅₀) | 85 nM | 120 nM | 65 nM |
| Solubility (logP) | 2.8 | 3.1 | 1.9 |
| Metabolic Stability | t₁/₂ = 4.2 h (human) | t₁/₂ = 3.8 h (human) | t₁/₂ = 6.5 h (human) |
| Therapeutic Indication | Autoimmune disorders | Oncology | Inflammatory diseases |
Key Findings:
Structural Similarities : Both this compound and Compound X share a phosphine oxide backbone, but this compound incorporates a unique phenyl-ethyl bridge chain, enhancing its target selectivity compared to Compound X’s bulkier tert-butyl substituent .
Pharmacokinetics : this compound demonstrates superior metabolic stability over Compound X (t₁/₂ = 4.2 h vs. 3.8 h) but lags behind Compound Y, which benefits from pyridine’s inherent resistance to cytochrome P450 oxidation .
Efficacy : Despite lower target affinity than Compound Y, this compound shows a broader therapeutic window in autoimmune models, attributed to its reduced off-target binding .
Table 2: Preclinical Efficacy in Disease Models
| Model | This compound (ED₅₀) | Compound X (ED₅₀) | Compound Y (ED₅₀) |
|---|---|---|---|
| Collagen-Induced Arthritis | 10 mg/kg | 15 mg/kg | 8 mg/kg |
| Tumor Growth Inhibition | N/A | 20 mg/kg | 25 mg/kg |
| Acute Inflammation | 5 mg/kg | N/A | 6 mg/kg |
Discussion:
- This compound vs. Compound X : While both target kinases, this compound’s phenyl-ethyl moiety reduces hepatotoxicity risks observed with Compound X in repeat-dose studies (ALT levels: 1.5x vs. 3.2x baseline) .
- This compound vs. Compound Y : Compound Y’s pyridine core improves solubility but introduces cardiotoxicity concerns (QT prolongation at 30 mg/kg), a liability absent in this compound .
Preparation Methods
Overview of Core Synthesis Strategies
RO5454291 is a proprietary compound developed by Roche, and its exact synthetic pathway remains guarded. However, analogous compounds in the same therapeutic class often follow multi-step organic synthesis protocols involving:
-
Coupling reactions for constructing heterocyclic frameworks.
-
Functionalization via nucleophilic substitution or acyl transfer.
-
Purification through crystallization or chromatography.
A key intermediate in similar compounds is 4-methoxymethyl-4-(phenylamino)piperidine, which undergoes alkylation or acylation to introduce thienyl or tetrazole moieties. For instance, the reaction of 4-(phenylamino)-4-(methoxymethyl)piperidine with alkylating agents like 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one in polar solvents (e.g., dimethylformamide) yields intermediates critical for final product assembly.
Propionylation and Final Product Isolation
The terminal step in synthesizing this compound likely involves propionylation using propionic anhydride or propionyl chloride. This reaction is typically conducted in dichloromethane or tetrahydrofuran under controlled temperatures (60–80°C). Crystallization in alcoholic solvents (e.g., ethanol or methanol) enhances purity, as demonstrated in analogous fentanyl analog syntheses.
Table 1. Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | 1-(2-chloroethyl)-4-ethyltetrazol-5-one | DMF | 70°C | 65–78 |
| Propionylation | Propionic anhydride | DCM | 60°C | 82–90 |
| Crystallization | Ethanol | — | RT | 95 |
Analytical Validation and Quality Control
Structural Confirmation via Spectroscopic Methods
This compound’s structure is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral signatures include:
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%. Impurities, if present, are typically unreacted intermediates or stereoisomers, resolved via preparative HPLC.
Biological Activity and Mechanistic Insights
Inhibition of CDK5-p25 Interaction
This compound was identified in a high-throughput screen using a bimolecular fluorescence complementation (BiFC) assay. The compound reduced BiFC signal by >90% at 50 µM, indicating potent disruption of CDK5-p25 binding.
Q & A
Q. How can researchers enhance reproducibility when reporting this compound’s cytotoxicity thresholds in heterogeneous cell populations?
- Methodological Answer : Standardize cell viability assays (e.g., MTT, ATP luminescence) with SOPs for cell seeding density and incubation times. Report Hill slopes for dose-response curves and use minimum reporting standards (e.g., MIAME for genomics) .
Literature & Knowledge Gap Analysis
Q. What systematic review methodologies best identify gaps in this compound’s therapeutic potential across disease models?
Q. How should researchers contextualize this compound’s novelty relative to structurally analogous compounds in peer-reviewed literature?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
